molecular formula C11H24Cl2N2 B3024983 (1-cyclopentylpiperidin-3-yl)methanamine CAS No. 883521-63-9

(1-cyclopentylpiperidin-3-yl)methanamine

Cat. No.: B3024983
CAS No.: 883521-63-9
M. Wt: 255.22
InChI Key: HHVBFNHYOFGODY-UHFFFAOYSA-N
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Description

(1-cyclopentylpiperidin-3-yl)methanamine is a chemical compound with the molecular formula C11H22N2 It is a piperidine derivative, characterized by a cyclopentyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentylpiperidin-3-yl)methanamine typically involves the reaction of cyclopentylamine with piperidine derivatives under controlled conditions. One common method involves the reductive amination of cyclopentanone with piperidine, followed by subsequent functional group transformations to introduce the methanamine moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The process is designed to be efficient and scalable, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentylpiperidin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemistry

In chemistry, (1-cyclopentylpiperidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in receptor binding studies, helping to elucidate the mechanisms of action of various biological pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific receptors or enzymes involved in disease processes .

Industry

Industrially, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its versatility makes it valuable in the synthesis of a wide range of products .

Mechanism of Action

The mechanism of action of (1-cyclopentylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (1-Cyclopentyl-3-piperidinyl)methanamine hydrochloride: Similar in structure but with a hydrochloride salt form.

    1-(1-Cyclopentyl-3-pyrrolidinyl)methanamine dihydrochloride: Another derivative with a pyrrolidine ring.

    (1-sec-Butyl-4-piperidinyl)methanamine hydrochloride: A related compound with a sec-butyl group.

Uniqueness

(1-cyclopentylpiperidin-3-yl)methanamine is unique due to its specific cyclopentyl substitution on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1-cyclopentylpiperidin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-8-10-4-3-7-13(9-10)11-5-1-2-6-11/h10-11H,1-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTWPPIYKFZCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCC(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883521-63-9
Record name (1-cyclopentylpiperidin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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